1-phenyl-4-(4-phenylphenyl)sulfonylpiperazine
Overview
Description
1-phenyl-4-(4-phenylphenyl)sulfonylpiperazine is a chemical compound with the molecular formula C16H18N2O2S . It is a member of the piperazine family, which is known for its diverse applications in medicinal chemistry and material science. This compound is characterized by the presence of a phenyl group and a phenylsulfonyl group attached to a piperazine ring.
Preparation Methods
The synthesis of 1-phenyl-4-(4-phenylphenyl)sulfonylpiperazine typically involves the reaction of piperazine with phenylsulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using recrystallization or column chromatography.
Chemical Reactions Analysis
1-phenyl-4-(4-phenylphenyl)sulfonylpiperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfone derivatives, secondary amines, and substituted piperazines.
Scientific Research Applications
1-phenyl-4-(4-phenylphenyl)sulfonylpiperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-phenyl-4-(4-phenylphenyl)sulfonylpiperazine involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group is known to form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity . The piperazine ring can interact with various receptors, affecting signal transduction pathways and cellular responses.
Comparison with Similar Compounds
1-phenyl-4-(4-phenylphenyl)sulfonylpiperazine can be compared with other similar compounds, such as:
1-methyl-4-(phenylsulfonyl)piperazine: This compound has a methyl group instead of a phenyl group, leading to different chemical and biological properties.
1-(phenylsulfonyl)-4-(2-pyridinyl)piperazine: The presence of a pyridinyl group introduces additional aromaticity and potential interactions with biological targets.
1-ethyl-4-(2-thienylsulfonyl)piperazine: The thienyl group provides sulfur-containing heterocyclic properties, which can influence the compound’s reactivity and biological activity.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
1-phenyl-4-(4-phenylphenyl)sulfonylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2S/c25-27(26,22-13-11-20(12-14-22)19-7-3-1-4-8-19)24-17-15-23(16-18-24)21-9-5-2-6-10-21/h1-14H,15-18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAUZRTYYFJASQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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